molecular formula C10H11NO2 B11914246 5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde CAS No. 168845-44-1

5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde

Cat. No.: B11914246
CAS No.: 168845-44-1
M. Wt: 177.20 g/mol
InChI Key: OXLCPNIZRXYMKL-UHFFFAOYSA-N
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Description

5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde is a partially hydrogenated quinoline derivative featuring a ketone group at position 5 and a carbaldehyde moiety at position 8. Its hexahydroquinoline core confers unique stereoelectronic properties, distinguishing it from fully aromatic quinolines.

Properties

CAS No.

168845-44-1

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-oxo-6,7,8,8a-tetrahydro-4aH-quinoline-8-carbaldehyde

InChI

InChI=1S/C10H11NO2/c12-6-7-3-4-9(13)8-2-1-5-11-10(7)8/h1-2,5-8,10H,3-4H2

InChI Key

OXLCPNIZRXYMKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2C=CC=NC2C1C=O

Origin of Product

United States

Preparation Methods

Multi-Component Reaction Mechanism

  • Knoevenagel condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.

  • Michael addition : Enaminone attacks the nitrile’s β-position.

  • Cyclization and aromatization : Intramolecular cyclization yields the hexahydroquinoline core.

Hantzsch-Type Pathway

  • Enamine formation : Cyclohexanedione reacts with ammonium acetate to generate an enamine.

  • Aldol condensation : Enamine couples with the aldehyde.

  • Cyclization : Six-membered ring closure forms the bicyclic structure .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

2.1 Core Saturation and Substituent Positioning

The hexahydroquinoline scaffold of the target compound contrasts with 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carbaldehyde (), which has a tetrahydroquinoline ring. The additional saturation in the target compound may enhance conformational flexibility and alter solubility. Both compounds share a carbaldehyde group but differ in oxo-group placement (position 5 vs. 8), impacting electronic distribution and hydrogen-bonding capabilities .

2.2 Functional Group Variations
  • Carboxylic Acid vs. Carbaldehyde: The compound (4R,4aR,7aS*)-5-Oxo-hexahydroisoindole-4-carboxylic acid () replaces the carbaldehyde with a carboxylic acid.
  • Hydroxy and Chloro Substituents: 8-Hydroxyquinoline hydrochloride () and 8-chloro-5,6,7,8-tetrahydroquinoline () highlight how substituent electronegativity (OH vs. Cl vs. CHO) influences metal chelation (hydroxy) or reactivity (chloro vs. aldehyde) .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Substituents Notable Properties Biological Activity Source
5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde C₁₀H₁₁NO₂ 5-oxo, 8-carbaldehyde High flexibility, electrophilic aldehyde Not reported Target compound
8-Oxo-5,6,7,8-tetrahydroquinoline-2-carbaldehyde C₁₀H₉NO₂ 8-oxo, 2-carbaldehyde Reduced saturation, planar regions Commercial availability
(4R,4aR,7aS*)-5-Oxo-hexahydroisoindole-4-carboxylic acid C₁₅H₁₅NO₄ 5-oxo, carboxylic acid Ionic interactions, hydrogen bonding Not reported
Peaurantiogriseols A–F Variable Polyketide decalin, 3-oxopropanol Low polarity, fungal origin Low aldose reductase inhibition
8-Hydroxyquinoline hydrochloride C₉H₈ClNO 8-hydroxy Metal chelation, high solubility Antimicrobial, diagnostic

Biological Activity

5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde is characterized by a hexahydroquinoline core with an aldehyde functional group. This structural motif is known to influence its biological properties and interactions with various biological targets.

Table 1: Structural Features of 5-Oxo-4a,5,6,7,8,8a-Hexahydroquinoline-8-Carbaldehyde

FeatureDescription
Molecular FormulaC₉H₉N₁O₂
Molecular Weight163.17 g/mol
Functional GroupsAldehyde (–CHO), Ketone (C=O)
Core StructureHexahydroquinoline

Anticancer Properties

Recent studies have highlighted the potential of 5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline derivatives as anticancer agents. A notable investigation involved the synthesis of a series of 1,4,5,6,7,8-hexahydroquinoline derivatives and their evaluation for multidrug resistance (MDR) reversal activity in cancer cells. These compounds were tested against P-glycoprotein (P-gp) overexpressing MES-SA-DX5 human uterine sarcoma cells.

Key Findings:

  • Induction of Apoptosis : Certain derivatives were found to significantly induce apoptosis in cancer cells.
  • Cell Cycle Alterations : Flow cytometric analysis indicated that these compounds could alter the cell cycle progression in treated cells.
  • Cytotoxicity : The most potent compounds exhibited high cytotoxicity against resistant cancer cells while showing selectivity compared to non-cancerous cells .

The mechanism by which 5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline derivatives exert their effects appears to involve modulation of drug efflux transporters. By inhibiting P-gp activity, these compounds may enhance the intracellular accumulation of chemotherapeutic agents.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
MDR ReversalInhibits P-gp efflux
CytotoxicityHigh against MES-SA-DX5 cells

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that specific modifications to the hexahydroquinoline scaffold can enhance biological activity. For instance:

  • Substitution at the 4-position with various aromatic groups has been linked to increased potency against cancer cell lines.
  • The presence of an aldehyde group at position 8 appears crucial for maintaining activity against drug-resistant phenotypes .

Case Study: Selective Agonists for FFA3/GPR41 Receptor

Another area of exploration involves the agonistic activity of certain derivatives at the FFA3/GPR41 receptor. Compounds from this class have shown promise as potential therapeutic agents for conditions such as hepatocellular carcinoma.

Findings:

  • Compounds demonstrated selective agonism towards FFA3/GPR41 with varying degrees of potency.
  • Structure modifications led to significant changes in receptor activity profiles .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 5-Oxo-4a,5,6,7,8,8a-hexahydroquinoline-8-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted cyclohexenones with carbaldehyde precursors under acidic catalysis. For example, using HCl as a catalyst with reflux conditions (16–24 hours) yields intermediates that undergo intramolecular cyclization . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry of formaldehyde equivalents to minimize side products like overalkylation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the bicyclic scaffold and aldehyde proton (δ ~9.8–10.2 ppm). FT-IR can verify the carbonyl stretch (C=O, ~1680–1720 cm⁻¹) and aldehyde C–H stretch (~2820–2720 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±5 ppm). Cross-referencing with X-ray crystallography data from analogous hexahydroquinolines (e.g., (4aR,8aR)-2,3-Diphenyl derivatives) can resolve ambiguities in stereochemistry .

Q. What factors influence the stability of this compound during storage?

  • Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Solvent choice matters: DMSO or dry DCM is preferable over protic solvents. Periodic stability checks via HPLC (C18 column, acetonitrile/water mobile phase) can detect degradation products .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for stereoisomers of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict NMR chemical shifts and coupling constants for different diastereomers. Compare computed data with experimental results to assign configurations . For crystal structure discrepancies (e.g., axial vs. equatorial aldehyde orientation), molecular docking or Hirshfeld surface analysis can clarify packing interactions .

Q. What mechanistic insights explain the compound’s reactivity in [4+2] cycloadditions or nucleophilic substitutions?

  • Methodological Answer : The electron-deficient quinoline core facilitates Diels-Alder reactions with dienes. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) under varying temperatures and solvents (polar vs. nonpolar) reveal activation parameters. Isotope labeling (e.g., deuterated aldehyde) can track proton transfer steps in nucleophilic attacks .

Q. How does substituent variation (e.g., electron-withdrawing groups on the quinoline ring) affect biological activity in cellular assays?

  • Methodological Answer : Synthesize analogs with substituents at positions 2, 3, or 7. Test cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition via ADP-Glo™). Structure-Activity Relationship (SAR) modeling (CoMFA/CoMSIA) correlates electronic (Hammett σ) or steric (Taft ES) parameters with IC50 values. Cross-validate with molecular dynamics simulations of ligand-protein binding .

Q. What strategies mitigate aggregation artifacts in bioactivity screens for this compound?

  • Methodological Answer : Perform dynamic light scattering (DLS) to detect aggregates in assay buffers. Include detergent controls (e.g., 0.01% Triton X-100) to disrupt nonspecific interactions. Use orthogonal assays (e.g., SPR vs. cell-based) to confirm target-specific effects .

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